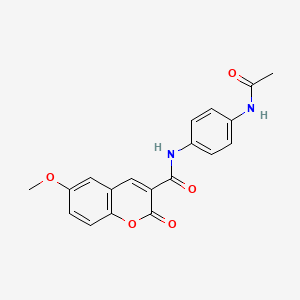

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a derivative of the chromene class, which is known for its pharmacological significance. Chromene derivatives have been extensively studied due to their potential as therapeutic agents, exhibiting a range of biological activities including antioxidant and antibacterial properties.

Synthesis Analysis

The synthesis of chromene derivatives, such as the 4H-chromene-3-carboxamide derivatives, can be achieved through a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin. This reaction is facilitated by ceric ammonium nitrate (CAN) under solvent-free conditions, following a Knoevenagel-Michael reaction pathway. The resulting compounds are then characterized using techniques such as NMR, HR-MS, and UV-Vis spectroscopy .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated through various spectroscopic methods. For instance, the novel substituted 4-oxo-N-phenyl-4H-chromene-2-carboxamides have been structurally characterized using Fourier Transform Infrared Spectroscopy, one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques, and Mass Spectroscopy. X-ray crystallographic analysis has provided detailed insights into the molecular conformation and supramolecular structure of these compounds .

Chemical Reactions Analysis

Chromene derivatives exhibit solvatochromic properties, which means their color changes depending on the polarity of the solvent. This property is particularly useful in studying the interaction of these compounds with different environments, which can be indicative of their behavior in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their biological activities. For example, certain 4H-chromene-3-carboxamide derivatives have demonstrated strong antibacterial activity against both Gram-positive and Gram-negative organisms, with some compounds showing comparable activity to standard antibiotics like ampicillin. Additionally, these compounds have shown potent antioxidant activity, with IC50 values in the low microgram per milliliter range, which is indicative of their ability to scavenge free radicals effectively .

Scientific Research Applications

Antioxidant and Antibacterial Agents

One study detailed a protocol for synthesizing indolyl-4H-chromene-3-carboxamides, which showed good antioxidant activity and were active against bacterial strains with MIC values ranging from 9.3 to 18.75 μg mL−1. This demonstrates the potential of chromene derivatives in developing compounds with medicinal benefits, including antioxidant and antibacterial properties (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Synthesis and Structural Studies

Another research focus is on the structural characterization and synthesis of chromene derivatives. For instance, the crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were studied, revealing their planar structures and anti conformations. These studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential application in drug design and other areas (L. Gomes et al., 2015).

Novel Synthetic Approaches

Research also includes developing novel synthetic methods for chromene derivatives. A study showcased a solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. These compounds exhibited promising antibacterial activity and strong antioxidant activity, highlighting the significance of green chemistry approaches in synthesizing pharmacologically relevant molecules (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Application in GPR35 Research

Another study focused on the synthesis of a potent and selective GPR35 agonist, highlighting the use of chromene derivatives in studying orphan G protein-coupled receptors. This research aids in understanding receptor functions and developing new therapeutic agents (D. Thimm et al., 2013).

Chemosensor Development

Chromene derivatives are also explored for developing chemosensors. A study synthesized a chemosensor based on a coumarin fluorophore, which showed a highly selective fluorescence response toward Cu2+ and H2PO4−. This illustrates the potential of chromene derivatives in environmental monitoring and analytical chemistry applications (Xianjiao Meng et al., 2018).

Mechanism of Action

Target of Action

The primary target of Oprea1_266110 is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes such as inflammation and pain.

Mode of Action

Oprea1_266110 acts as a potent and selective reversible inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by Oprea1_266110 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, Oprea1_266110 reduces the production of these prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen are known to be well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine

Result of Action

The inhibition of COX-2 by Oprea1_266110 leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis and other inflammatory diseases .

Action Environment

The action of Oprea1_266110 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound.

properties

IUPAC Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)16-10-12-9-15(25-2)7-8-17(12)26-19(16)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCTYCDCCNITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)

![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)